molecular formula C5H6FN3 B13916666 5-Fluoro-4-methylpyrimidin-2-amine

5-Fluoro-4-methylpyrimidin-2-amine

Cat. No.: B13916666
M. Wt: 127.12 g/mol
InChI Key: ZTEDKUATSDQFST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-4-methylpyrimidin-2-amine is a fluorinated pyrimidine derivative with the molecular formula C5H6FN3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methylpyrimidin-2-amine typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 4-methylpyrimidin-2-amine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-4-methylpyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methylpyrimidin-2-amine involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This results in cytotoxic effects on rapidly dividing cells, making it a potential candidate for anticancer therapy. The compound targets enzymes involved in nucleotide synthesis, such as thymidylate synthase, and disrupts their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-methylpyrimidin-2-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other fluorinated pyrimidines.

Biological Activity

5-Fluoro-4-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure contributes to its interaction with various biological targets, leading to significant implications for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C5H6FN3
  • Molecular Weight : 129.12 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : FC1=C(N)C(=NC(=N1)C)C

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. It acts as a potent inhibitor of certain kinases and has been shown to interfere with nucleic acid synthesis, which is crucial for cell proliferation.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

  • Inhibition of Cell Proliferation : The compound exhibits significant growth inhibition against various cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range. This suggests a potent mechanism of action involving the disruption of nucleotide metabolism .
  • Mechanism of Action : The growth inhibition was reversed by thymidine addition, indicating that the compound may act through the intracellular release of active metabolites that interfere with DNA synthesis .

Antimicrobial Activity

Research indicates that this compound also possesses antimicrobial properties:

  • Broad-Spectrum Activity : It has shown efficacy against a range of bacterial strains, suggesting potential use as an antibiotic agent.
  • Mechanism : The antimicrobial action is believed to stem from its interference with bacterial nucleic acid synthesis, similar to its anticancer effects.

Study 1: Anticancer Efficacy

In a study evaluating the efficacy of various pyrimidine derivatives, this compound was found to significantly inhibit the proliferation of L1210 mouse leukemia cells. The study reported an IC50 value of approximately 10 nM, highlighting its potential as a therapeutic agent in cancer treatment .

Study 2: Antimicrobial Properties

A series of tests conducted on different bacterial strains demonstrated that this compound exhibited broad-spectrum antimicrobial activity. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 8 µg/mL for various pathogens, indicating its potential as an effective antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaIC50 (nM)Activity Type
This compoundC5H6FN3~10Anticancer
5-Fluoro-2-methylpyridineC6H7FN2~15Anticancer
TriaminopyrimidineC7H10N4<30Antimalarial

Properties

IUPAC Name

5-fluoro-4-methylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3/c1-3-4(6)2-8-5(7)9-3/h2H,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEDKUATSDQFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.